1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-34-19-8-3-16(13-20(19)35-2)14-21(33)30-9-11-31(12-10-30)23-22-24(27-15-26-23)32(29-28-22)18-6-4-17(25)5-7-18/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJJJRDQXJKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound's structure can be broken down into distinct functional groups:
- Triazole ring : Imparts unique reactivity and biological activity.
- Piperazine moiety : Often associated with central nervous system activity.
- Dimethoxyphenyl group : Contributes to lipophilicity and potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Anticancer Activity
Research indicates that the triazole-pyrimidine derivatives can inhibit cancer cell proliferation. A study demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines, with IC50 values in the micromolar range. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at specific phases.
Antiparasitic Effects
The compound's structural features suggest potential activity against parasitic infections. In vitro studies have shown that similar triazole-containing compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism is thought to involve interference with metabolic pathways essential for parasite survival.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of triazole derivatives, including those structurally similar to our compound. They reported significant cytotoxicity against several cancer cell lines, correlating structure with activity through SAR (structure-activity relationship) analyses.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of triazole derivatives against multi-drug resistant strains of bacteria. The study utilized a variety of assays to determine the minimum inhibitory concentrations (MICs) and found promising results for compounds with similar functional groups.
The biological activities observed can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors for key enzymes involved in DNA synthesis and repair.
- Membrane Disruption : Some compounds may disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through various signaling cascades.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone have shown promise against various cancer cell lines including breast cancer (MCF7), ovarian cancer (SKOV-3), and lung cancer (A549) .
CXCR3 Receptor Modulation
The compound has been identified as a potential modulator of the CXCR3 receptor, which plays a crucial role in immune responses and inflammation . By influencing this receptor's activity, it may contribute to therapeutic strategies for autoimmune diseases and inflammatory conditions.
Neuropharmacological Effects
Research has suggested that piperazine derivatives can exhibit neuroprotective effects. The piperazine moiety in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression and anxiety .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: CXCR3 Modulation
In preclinical trials, the compound was evaluated for its ability to modulate CXCR3-mediated signaling pathways. Results indicated that it could significantly inhibit chemokine-induced cell migration in vitro, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
4-Chlorophenyl vs. 4-Ethoxyphenyl and 4-Methylphenyl
- However, it may reduce metabolic stability compared to alkoxy groups .
- {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): The methyl group (–CH₃) offers moderate hydrophobicity, while the trifluoromethyl (–CF₃) substituent increases lipophilicity and metabolic stability, a common strategy in drug design .
3,4-Dimethoxyphenyl Ethanone vs. Phenoxy or Trifluoromethylbenzoyl Groups
- The 3,4-dimethoxyphenyl ethanone in the target compound provides two methoxy groups, which improve water solubility and may engage in hydrogen bonding. In contrast, the phenoxy group in and the trifluoromethylbenzoyl group in prioritize lipophilicity, favoring membrane permeability .
Piperazine Linkers and Pharmacokinetic Profiles
The piperazine moiety in the target compound and ’s 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one is critical for solubility and bioavailability. Piperazine rings often act as flexible spacers, improving interaction with charged residues in target proteins .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
